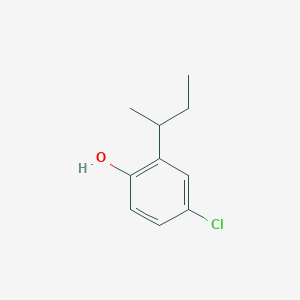

Phenol, 4-chloro-2-(1-methylpropyl)-

Description

Contextualization within Substituted Phenols Research

Phenol (B47542), 4-chloro-2-(1-methylpropyl)- belongs to the broad class of substituted phenols, which are compounds that have one or more hydrogen atoms on the benzene (B151609) ring of a phenol molecule replaced by other functional groups. wikipedia.org This particular compound is both a chlorophenol and an alkylphenol. wikipedia.orgwikipedia.org The study of substituted phenols is a significant area of chemical research due to their wide-ranging applications and the profound effect that different substituents have on the physical and chemical properties of the parent phenol molecule.

Chlorophenols: The substitution of chlorine atoms onto the phenol ring generally increases the compound's acidity and toxicity compared to phenol itself. britannica.com Chlorophenols are widely used as intermediates in the production of pesticides, herbicides, and disinfectants. wikipedia.orgcdc.gov There are 19 distinct chlorophenols, categorized by the number and position of chlorine atoms on the ring. wikipedia.org The presence of the chlorine atom in Phenol, 4-chloro-2-(1-methylpropyl)- makes it a precursor in the synthesis of certain agrochemicals and biocides.

Alkylphenols: The addition of alkyl groups, such as the sec-butyl group in this compound, influences the phenol's lipophilicity, steric hindrance, and reactivity. Long-chain alkylphenols are key precursors for detergents, phenolic resins, antioxidants, and various other industrial chemicals. wikipedia.org The alkylation of phenols is a major industrial process, with hundreds of millions of kilograms produced annually. wikipedia.org The sec-butyl group in Phenol, 4-chloro-2-(1-methylpropyl)- modifies its solubility and interaction with biological systems and other chemical reagents.

The dual substitution pattern of Phenol, 4-chloro-2-(1-methylpropyl)- places it at the intersection of these two important classes of chemicals. Research into such multi-substituted phenols often focuses on achieving regioselective synthesis—precisely controlling the position of each substituent—to tailor the molecule for specific applications, such as intermediates for pharmaceuticals or specialized polymers. scientificupdate.com The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating, sterically bulky nature of the sec-butyl group creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Historical Perspectives in Chemical Synthesis and Applications

The synthesis of this compound typically involves two key electrophilic substitution reactions on an aromatic ring: Friedel-Crafts alkylation and halogenation. The historical challenge and ongoing area of research in this field have been to control the regioselectivity of these reactions to produce the desired isomer in high yield.

Two primary synthetic pathways can be envisaged for the preparation of Phenol, 4-chloro-2-(1-methylpropyl)-:

Alkylation followed by Chlorination: This route begins with the alkylation of phenol with a butene isomer (like 2-butene) to form 2-sec-butylphenol (B1202637). thegoodscentscompany.com This reaction is an example of Friedel-Crafts alkylation, often catalyzed by an acid catalyst like aluminum phenoxide. prepchem.com The resulting 2-sec-butylphenol is then selectively chlorinated at the para position, which is sterically less hindered and activated by the hydroxyl group. Controlling the conditions of chlorination, for instance by using sulfuryl chloride (SO₂Cl₂), is crucial to favor the formation of the 4-chloro isomer over other possibilities. researchgate.net

Chlorination followed by Alkylation: This pathway starts with 4-chlorophenol (B41353), a common industrial chemical. nih.gov The 4-chlorophenol is then alkylated with a butene isomer in the presence of an acid catalyst. The challenge in this route is to direct the incoming sec-butyl group to the ortho position relative to the hydroxyl group, as the chlorine atom also influences the substitution pattern.

Historically, the demand for intermediates for herbicides and other specialty chemicals has driven the refinement of these synthetic methods. google.com For example, related chlorophenols have been crucial intermediates in the production of widely used herbicides like 2,4-D (from 2,4-dichlorophenol). cdc.gov The study of compounds like Phenol, 4-chloro-2-(1-methylpropyl)- is part of a continuing effort to create a diverse library of chemical building blocks, enabling the synthesis of novel active ingredients and materials with improved efficacy and specific properties.

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-4-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFZPMDWZIGOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481754 | |

| Record name | Phenol, 4-chloro-2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52184-12-0 | |

| Record name | Phenol, 4-chloro-2-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenol, 4 Chloro 2 1 Methylpropyl

Established Synthetic Routes and Reaction Mechanisms

Traditional synthesis of Phenol (B47542), 4-chloro-2-(1-methylpropyl)- typically involves a two-step process: the alkylation of a phenol derivative followed by halogenation, or vice-versa. These routes are well-documented and rely on fundamental reactions in organic chemistry.

Alkylation Strategies (e.g., Friedel-Crafts Alkylation)

The introduction of the sec-butyl group onto the phenolic ring is commonly achieved through Friedel-Crafts alkylation. wikipedia.orgmt.com This electrophilic aromatic substitution reaction can be performed on either phenol or p-chlorophenol.

The reaction mechanism begins with the formation of a carbocation electrophile from an alkylating agent. mt.comjk-sci.com For synthesizing the target compound, this typically involves reacting phenol with an n-butene mixture (1-butene and 2-butene) or 2-butanol (B46777) in the presence of a catalyst.

Reaction Pathway 1: Alkylation of Phenol

The primary approach involves the alkylation of phenol to produce 2-sec-butylphenol (B1202637). nih.govguidechem.com The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile (sec-butyl carbocation) to the ortho and para positions. By controlling reaction conditions, the formation of the ortho-substituted product, 2-sec-butylphenol, can be favored.

The reaction of phenol with n-butenes at high temperatures (250-300°C) and pressures (3.5-8.0 MPa) using a gamma-aluminum trioxide catalyst can yield 2-(1-methylpropyl)phenol with high selectivity and purity of about 98%. guidechem.comthegoodscentscompany.com

Reaction Mechanism:

Carbocation Formation: The alkylating agent (e.g., an alkene like butene) reacts with a catalyst (Lewis acid or solid acid) to generate a sec-butyl carbocation. mt.comjk-sci.com

Electrophilic Attack: The electron-rich phenol ring attacks the carbocation, forming a resonance-stabilized intermediate (an arenium ion). mt.com

Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product. mt.com

Common catalysts for this reaction are summarized in the table below.

| Catalyst Type | Examples | Activity Level | Notes |

| Lewis Acids | AlCl₃, FeCl₃, AlBr₃, GaCl₃ | Very Active to Moderate | Traditional catalysts, but can be harsh and difficult to handle. jk-sci.com Stoichiometric amounts are often needed. wikipedia.org |

| Solid Acids | Zeolites, Acidic Oxides, Modified Clays | Mild to Moderate | Offer advantages like reusability, reduced waste, and easier separation. jk-sci.comthegoodscentscompany.com Gamma-aluminum trioxide is used for high-selectivity industrial production. guidechem.comthegoodscentscompany.com |

| Brønsted Acids | Sulfuric Acid, Phosphoric Acid | Mild | Can be used, but may lead to side reactions. |

Polyalkylation can be a significant side reaction, which can be minimized by using an excess of the aromatic reactant. jk-sci.com

Halogenation Techniques

Following the synthesis of 2-sec-butylphenol, the next step is the selective chlorination of the aromatic ring. The hydroxyl and sec-butyl groups are both ortho-, para-directing activators. Since the ortho position relative to the hydroxyl group is already occupied by the bulky sec-butyl group, and the other ortho position is sterically hindered, chlorination is directed primarily to the para position.

The most common method for this transformation is electrophilic aromatic substitution using a chlorinating agent. A typical procedure would involve dissolving 2-sec-butylphenol in a suitable solvent and treating it with a chlorinating agent.

Analogous halogenation reactions provide insight into the conditions. For instance, the bromination of 4-sec-butylphenol (B1210997) is achieved by treating it with bromine in chloroform (B151607) at room temperature. Similarly, the chlorination of 4-tert-butylphenol (B1678320) to 4-tert-butyl-2-chlorophenol (B165052) can be accomplished using sulfuryl chloride (SO₂Cl₂) in dichloromethane. chemicalbook.com

Reaction Mechanism:

Electrophile Generation: The chlorinating agent (e.g., Cl₂ or SO₂Cl₂) generates a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile.

Electrophilic Attack: The activated ring of 2-sec-butylphenol attacks the electrophile, preferentially at the para position due to steric and electronic effects, forming a resonance-stabilized carbocation intermediate.

Deprotonation: A base removes the proton from the site of substitution to restore aromaticity, yielding the final product, Phenol, 4-chloro-2-(1-methylpropyl)-.

Condensation Reactions in Phenoxyalkanoic Acid Precursor Synthesis

Phenol, 4-chloro-2-(1-methylpropyl)- serves as a crucial precursor in the synthesis of phenoxyalkanoic acids, a class of compounds widely used as herbicides. google.comgoogle.com The synthesis involves a condensation reaction, typically a Williamson ether synthesis, between the phenoxide salt of the title compound and a haloalkanoic acid salt. google.com

This reaction is generally carried out in a strongly alkaline medium at elevated temperatures. google.com

General Reaction Scheme:

Phenoxide Formation: Phenol, 4-chloro-2-(1-methylpropyl)- is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

Nucleophilic Substitution: The phenoxide ion, a potent nucleophile, attacks the alpha-carbon of a chloroalkanoic acid (like chloroacetic acid or 2-chloropropionic acid), displacing the chloride ion in an Sₙ2 reaction.

Acidification: The resulting sodium salt of the phenoxyalkanoic acid is then acidified with a mineral acid (e.g., HCl) to precipitate the final product. google.com

This condensation process is a well-established method for converting chlorophenols into their corresponding phenoxyalkanoic acid derivatives. google.com

Novel Approaches in Chemical Synthesis

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods. Research into the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- and related compounds reflects these goals, focusing on stereoselectivity and advanced catalysis.

Stereoselective Synthesis Methodologies

The sec-butyl group, properly named (1-methylpropyl), contains a chiral center at the carbon atom attached to the phenol ring. Consequently, Phenol, 4-chloro-2-(1-methylpropyl)- exists as a racemic mixture of two enantiomers. Established synthetic routes, such as the standard Friedel-Crafts alkylation using achiral catalysts, typically produce this racemic mixture.

The development of stereoselective synthetic methods to produce a single enantiomer is a significant area of modern organic synthesis. While literature specifically detailing the asymmetric synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- is limited, general strategies for achieving enantioselectivity in similar alkylations include:

Chiral Lewis Acid Catalysts: Utilizing Lewis acids modified with chiral ligands to control the stereochemical outcome of the Friedel-Crafts alkylation.

Chiral Brønsted Acids: Employing chiral phosphoric acids or other Brønsted acids as catalysts to induce asymmetry during the electrophilic substitution.

Starting from Chiral Precursors: Using an enantiomerically pure form of a sec-butyl precursor to introduce the chiral center.

Achieving high enantioselectivity in Friedel-Crafts alkylation of phenols remains a challenge due to the harsh conditions often required, but it represents an active area of academic and industrial research.

Catalytic Synthesis Innovations

Innovations in the synthesis of substituted phenols have largely focused on replacing traditional, problematic catalysts with more sustainable alternatives. beyondbenign.org

Innovations in Alkylation: The primary focus of innovation has been on the Friedel-Crafts alkylation step. Conventional Lewis acids like AlCl₃ are effective but suffer from several drawbacks, including being highly corrosive, moisture-sensitive, and generating significant amounts of hazardous aqueous waste during workup. beyondbenign.org

Modern catalytic systems aim to overcome these limitations:

Zeolites and Mesoporous Materials: Solid acid catalysts such as H-Y zeolites and MCM-41 have shown excellent performance in phenol alkylation. researchgate.net They offer high selectivity, are non-corrosive, can be regenerated and recycled, and simplify product purification.

Graphite-Catalyzed Reactions: Graphite has been demonstrated as an effective and inexpensive catalyst for Friedel-Crafts alkylation, providing a greener alternative to aluminum chloride and eliminating the need for an aqueous workup. beyondbenign.org

Heteropolyacids and Supported Metal Triflates: These catalysts have been used for the tert-butylation of phenol and show high efficiency, especially in supercritical CO₂ as a medium, which can reduce coke formation and improve catalyst lifetime. researchgate.net

These catalytic innovations lead to processes that are not only more environmentally friendly but also more cost-effective due to catalyst reusability and simplified separation procedures.

Innovations in Halogenation: Research in halogenation focuses on milder and more selective reagents and conditions to minimize the formation of byproducts. The use of N-chlorosuccinimide (NCS) with a catalytic amount of a Lewis acid or Brønsted acid can provide a milder alternative to elemental chlorine or sulfuryl chloride for chlorinating activated aromatic rings.

Green Chemistry Principles in Phenol, 4-chloro-2-(1-methylpropyl)- Synthesis

The traditional synthesis of alkylated phenols, including 4-chloro-2-sec-butylphenol, often involves Friedel-Crafts alkylation using homogeneous acid catalysts like AlCl₃ or H₂SO₄. These methods, while effective, are associated with significant environmental drawbacks, including the use of hazardous and corrosive catalysts, the generation of substantial aqueous waste during workup, and the use of volatile organic compounds (VOCs) as solvents. The application of green chemistry principles seeks to address these challenges by redesigning the synthetic process to be more environmentally benign.

The choice of solvents and reagents is a critical aspect of green synthesis. In the context of producing 4-chloro-2-sec-butylphenol, a key strategy is the replacement of conventional hazardous materials with greener alternatives.

Eco-Friendly Solvents:

The Friedel-Crafts alkylation of 4-chlorophenol (B41353) with a butene isomer (such as 2-butene) is a primary route to 4-chloro-2-sec-butylphenol. Traditionally, this reaction is carried out in non-polar organic solvents like nitrobenzene (B124822) or chlorinated hydrocarbons, which are toxic and environmentally persistent. Green chemistry promotes the use of alternative solvent systems that are less hazardous and more sustainable.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. gsa.ac.uk They are characterized by their negligible vapor pressure, which reduces air pollution and workplace exposure. gsa.ac.uk For the alkylation of phenols, Brønsted acidic ionic liquids have shown promise as recyclable catalysts and solvents. researchgate.net For instance, N-methyl imidazole-, pyridine-, and triethylamine-based Brønsted acidic ionic liquids with sulfonic acid functionalities have been successfully used for the alkylation of phenol. researchgate.net These ionic liquids can be designed to be immiscible with the product, allowing for easy separation and recycling of the catalyst-solvent system. mdpi.com

Deep Eutectic Solvents (DES): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. A common example is a mixture of choline (B1196258) chloride and urea. A deep eutectic solvent formed between choline chloride and ZnCl₂ has been effectively used as both a catalyst and a green solvent for Friedel–Crafts acylation, a related reaction. researchgate.net This approach avoids the use of moisture-sensitive Lewis acids and volatile organic solvents. researchgate.net

Solvent-Free Conditions: Where possible, conducting reactions without a solvent is the most environmentally friendly option. Solid acid catalysts, such as zeolites, can facilitate the gas-phase or liquid-phase alkylation of phenols with alkenes under solvent-free conditions, significantly reducing waste.

Eco-Friendly Reagents and Catalysts:

The replacement of homogeneous acid catalysts is a cornerstone of greening the synthesis of 4-chloro-2-sec-butylphenol.

Solid Acid Catalysts: Zeolites are microporous aluminosilicate (B74896) minerals that can be used as shape-selective solid acid catalysts. lidsen.com Their well-defined pore structure can influence the regioselectivity of the alkylation, favoring the formation of the desired ortho-alkylated product. Zeolites like H-beta, MCM-22, and H-MCM-22 have been studied for the alkylation of phenol with alcohols. The use of solid catalysts simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused, thus minimizing waste. nsf.gov

Heteropolyanion-Based Ionic Liquids: These are a class of ionic liquids that incorporate a heteropolyanion, which can act as a strong acid catalyst. They have been shown to be effective for the alkylation of phenol, achieving high conversion rates. researchgate.net

The following table summarizes some eco-friendly solvents and catalysts that could be applied to the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)-.

| Category | Example | Potential Advantages in Synthesis |

| Eco-Friendly Solvents | Ionic Liquids (e.g., [BMIM][HSO₄]) | Recyclable, low volatility, can also act as a catalyst. |

| Deep Eutectic Solvents (e.g., Choline Chloride/ZnCl₂) | Biodegradable, low cost, dual function as solvent and catalyst. | |

| Supercritical Fluids (e.g., scCO₂) | Non-toxic, easily removed, tunable properties. | |

| Eco-Friendly Catalysts | Zeolites (e.g., H-BEA, H-ZSM-5) | Reusable, high selectivity, reduces corrosive waste. |

| Sulfonated Resins (e.g., Amberlyst-15) | Solid acid catalyst, easily separated from the reaction mixture. | |

| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Strong Brønsted acidity, can be supported on various materials. |

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product. jocpr.com

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.com The ideal atom economy is 100%, meaning all the atoms of the reactants are found in the desired product.

For the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- from 4-chlorophenol and 2-butene (B3427860), the reaction can be represented as:

C₆H₅ClO + C₄H₈ → C₁₀H₁₃ClO

The molecular weight of 4-chlorophenol is approximately 128.56 g/mol , and the molecular weight of 2-butene is approximately 56.11 g/mol . The molecular weight of the product, 4-chloro-2-sec-butylphenol, is approximately 184.67 g/mol .

The theoretical atom economy for this addition reaction is:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (184.67 / (128.56 + 56.11)) x 100 = 100%

This calculation demonstrates that, in principle, the direct alkylation of 4-chlorophenol with 2-butene is a highly atom-economical reaction. However, the actual efficiency of the process is also dependent on the chemical yield and the generation of byproducts from side reactions.

Waste Minimization Strategies:

Strategies to minimize waste in the production of 4-chloro-2-sec-butylphenol include:

Catalyst Recycling: The use of solid acid catalysts like zeolites or supported heteropolyacids allows for their recovery and reuse over multiple reaction cycles. biofueljournal.com This not only reduces the cost of the catalyst but also minimizes the waste associated with catalyst disposal. bohrium.com

Reduction of Byproducts: Optimizing reaction conditions such as temperature, pressure, and catalyst type can improve the selectivity towards the desired 2-alkylated product and reduce the formation of unwanted isomers (e.g., 3-sec-butyl-4-chlorophenol) or dialkylated products. lidsen.com

The following table provides a hypothetical comparison of a traditional synthesis versus a green synthesis approach for Phenol, 4-chloro-2-(1-methylpropyl)-, highlighting the potential for waste reduction.

| Parameter | Traditional Method (e.g., AlCl₃ in Nitrobenzene) | Green Method (e.g., Zeolite Catalyst, Solvent-Free) |

| Catalyst | AlCl₃ (stoichiometric) | Zeolite (catalytic, recyclable) |

| Solvent | Nitrobenzene (toxic, high boiling point) | None (or a green solvent like an ionic liquid) |

| Workup | Aqueous wash, neutralization | Filtration to recover catalyst |

| Waste Generated | Acidic aqueous waste, spent catalyst, solvent waste | Minimal, primarily catalyst deactivation over time |

| Atom Economy (Theoretical) | < 100% (due to catalyst forming complexes) | 100% |

| E-Factor (Estimated) | High (>10) | Low (<1) |

By adopting these green chemistry principles, the synthesis of Phenol, 4-chloro-2-(1-methylpropyl)- can be transformed into a more sustainable and environmentally responsible process.

Spectroscopic and Structural Elucidation of Phenol, 4 Chloro 2 1 Methylpropyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as Phenol (B47542), 4-chloro-2-(1-methylpropyl)-, with its distinct aromatic and aliphatic regions, a combination of 1H-NMR, 13C-NMR, and 2D-NMR techniques would be employed for a complete structural assignment.

1H-NMR Spectral Analysis

The 1H-NMR spectrum of Phenol, 4-chloro-2-(1-methylpropyl)- is anticipated to exhibit a series of signals corresponding to the aromatic protons, the protons of the sec-butyl group, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group, the electron-withdrawing chlorine atom, and the alkyl substituent.

The aromatic region is expected to show three distinct signals for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the hydroxyl group, would appear as a doublet. The proton at position 5 (H-5), situated between the chlorine and the sec-butyl group, would likely present as a doublet of doublets. The proton at position 3 (H-3), adjacent to the sec-butyl group, is also expected to be a doublet.

The sec-butyl group will display a characteristic set of signals. The methine proton (CH) directly attached to the aromatic ring will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The two diastereotopic methylene protons (CH2) will likely appear as a complex multiplet. The two methyl groups (CH3) of the sec-butyl substituent will present as a doublet and a triplet, respectively.

The phenolic hydroxyl proton (-OH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted 1H-NMR Chemical Shifts for Phenol, 4-chloro-2-(1-methylpropyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 4.5 - 5.5 | Broad Singlet | - |

| H-3 (Aromatic) | ~6.8 | d | ~8.5 |

| H-5 (Aromatic) | ~7.1 | dd | ~8.5, ~2.5 |

| H-6 (Aromatic) | ~7.2 | d | ~2.5 |

| -CH- (sec-butyl) | ~3.1 | m | - |

| -CH2- (sec-butyl) | ~1.6 | m | - |

| -CH3 (sec-butyl, doublet) | ~1.2 | d | ~7.0 |

| -CH3 (sec-butyl, triplet) | ~0.8 | t | ~7.5 |

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds.

13C-NMR Spectral Analysis

The 13C-NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show ten distinct signals, corresponding to the ten carbon atoms in Phenol, 4-chloro-2-(1-methylpropyl)-. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield, while the carbons ortho and para to it will be shielded. The chlorine atom will cause a downfield shift for the carbon it is attached to (C-4). The carbons of the sec-butyl group will appear in the aliphatic region of the spectrum. docbrown.infodocbrown.info

Table 2: Predicted 13C-NMR Chemical Shifts for Phenol, 4-chloro-2-(1-methylpropyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic) | ~152 |

| C-2 (Aromatic) | ~135 |

| C-3 (Aromatic) | ~129 |

| C-4 (Aromatic) | ~125 |

| C-5 (Aromatic) | ~128 |

| C-6 (Aromatic) | ~116 |

| -CH- (sec-butyl) | ~35 |

| -CH2- (sec-butyl) | ~30 |

| -CH3 (sec-butyl, from CH) | ~20 |

| -CH3 (sec-butyl, from CH2) | ~12 |

Disclaimer: The data in this table is predictive and based on the analysis of structurally similar compounds.

2D NMR Techniques for Structural Confirmation

To unambiguously assign the 1H and 13C signals and confirm the structure of Phenol, 4-chloro-2-(1-methylpropyl)-, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the aromatic protons H-5 and H-6, and between H-5 and H-3. Within the sec-butyl group, the methine proton would show correlations with the methylene and one of the methyl groups' protons. The methylene protons would correlate with the methine and the other methyl group's protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic proton signal at ~6.8 ppm would correlate with the carbon signal at ~129 ppm, confirming the assignment of C-3 and H-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, the methine proton of the sec-butyl group (~3.1 ppm) would show a correlation to the aromatic carbons C-1, C-2, and C-3, confirming the position of the alkyl substituent on the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to further confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

In a GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum for Phenol, 4-chloro-2-(1-methylpropyl)- would show a molecular ion peak (M+•) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M+• peak.

The fragmentation of the molecular ion would be expected to follow predictable pathways. A common fragmentation for alkylphenols is the benzylic cleavage, leading to the loss of a propyl radical to form a stable ion. Another likely fragmentation is the loss of the entire sec-butyl group. The aromatic ring itself can also undergo fragmentation.

Table 3: Predicted Key Fragments in the GC-MS Spectrum of Phenol, 4-chloro-2-(1-methylpropyl)-

| m/z | Predicted Fragment Ion | Notes |

| 186/188 | [C10H13ClO]+• | Molecular ion (M+•) with characteristic chlorine isotope pattern. |

| 157/159 | [C7H6ClO]+ | Loss of a propyl radical (•C3H7) via benzylic cleavage. |

| 129/131 | [C6H4ClO]+ | Loss of the sec-butyl group (•C4H9). |

| 93 | [C6H5O]+ | Loss of chlorine and the sec-butyl group. |

Disclaimer: The data in this table is predictive and based on established fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This data allows for the unambiguous determination of the elemental composition of each ion, which is a powerful tool for confirming the molecular formula of the parent compound and its fragments. For Phenol, 4-chloro-2-(1-methylpropyl)-, HRMS would be able to distinguish its molecular formula, C10H13ClO, from other possible formulas with the same nominal mass, thus providing a high degree of confidence in its identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) Spectroscopy The IR spectrum of Phenol, 4-chloro-2-(1-methylpropyl)- is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific bonds.

O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the sec-butyl group (CH₃ and CH₂) will be observed as strong absorptions in the 2850-2970 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium-to-sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to result in a strong absorption band in the 1200-1260 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride is anticipated to show a strong band in the 1000-1100 cm⁻¹ region.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-880 cm⁻¹ region.

The table below summarizes the expected IR absorption frequencies for Phenol, 4-chloro-2-(1-methylpropyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2970 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium, Sharp |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

| Aryl C-Cl | Stretch | 1000 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bend | 800 - 880 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of Phenol, 4-chloro-2-(1-methylpropyl)- is governed by the electronic transitions within the substituted phenol chromophore. The benzene ring exhibits characteristic absorptions that are shifted and intensified by the presence of the hydroxyl (-OH), chloro (-Cl), and sec-butyl (-C₄H₉) substituents. The hydroxyl group acts as a powerful auxochrome, causing a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. For the related compound 4-chloro-2-methylphenol (B52076), maximum absorption wavelengths in petroleum ether have been observed at 286 nm and 292 nm. nih.gov It is anticipated that Phenol, 4-chloro-2-(1-methylpropyl)- would exhibit a very similar UV-Vis profile, as the substitution of a methyl group with a sec-butyl group typically has a minimal effect on the electronic absorption maxima.

X-ray Crystallography and Solid-State Structural Analysis (for related compounds)

While a single-crystal X-ray diffraction study for Phenol, 4-chloro-2-(1-methylpropyl)- is not publicly documented, analysis of structurally similar substituted chlorophenols provides valuable insight into the potential solid-state packing, bond lengths, bond angles, and intermolecular interactions that could be expected. nih.gov X-ray crystallography offers the most definitive method for determining three-dimensional molecular structures. nih.gov

Studies on related compounds, such as derivatives of 4-chlorophenol (B41353), reveal detailed structural parameters. For example, the crystal structure of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol was determined to be in the monoclinic system. nih.gov Similarly, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol also crystallizes in a monoclinic system. researchgate.net

In these and other related structures, key features often observed include:

Planarity: The phenolic ring is typically planar. researchgate.net

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, often forming intramolecular or intermolecular hydrogen bonds that dictate the crystal packing. In the structure of 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, an intramolecular O—H⋯N hydrogen bond is observed, which forms a stable six-membered ring motif known as an S(6) ring. nih.gov

Intermolecular Interactions: Crystal packing is further stabilized by other weak interactions, such as C—H⋯π interactions, which can link molecules into a larger three-dimensional network. nih.gov

The crystallographic data for two related substituted 4-chlorophenol compounds are summarized in the table below.

| Parameter | 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol researchgate.net | 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol nih.gov |

| Formula | C₁₅H₁₅ClNO₂ | C₁₅H₁₄ClNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 11.5241(2) | 12.1875(10) |

| b (Å) | 8.733(2) | 7.4438(5) |

| c (Å) | 13.649(2) | 14.3141(12) |

| β (°) | 100.28(2) | 101.549(4) |

| Volume (ų) | 1351.1(4) | 1272.30(17) |

| Z | 4 | 4 |

This data illustrates the common crystallographic features of substituted chlorophenols, providing a robust framework for predicting the solid-state behavior of Phenol, 4-chloro-2-(1-methylpropyl)- should suitable crystals be obtained.

Chemical Reactivity and Mechanistic Investigations of Phenol, 4 Chloro 2 1 Methylpropyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of the benzene (B151609) ring in Phenol (B47542), 4-chloro-2-(1-methylpropyl)- is significantly influenced by its substituents. The hydroxyl (-OH), chloro (-Cl), and sec-butyl (-CH(CH₃)CH₂CH₃) groups collectively determine the rate and regioselectivity of these reactions.

Regioselectivity and Electronic Effects of Substituents

The directing effects of the substituents on the aromatic ring are paramount in predicting the outcome of electrophilic substitution. In Phenol, 4-chloro-2-(1-methylpropyl)-, the hydroxyl and sec-butyl groups are activating, while the chlorine atom is deactivating. All three are ortho-, para-directors.

Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions. This makes the ring much more reactive towards electrophiles than benzene itself. acs.orgtandfonline.com

sec-Butyl Group (-CH(CH₃)CH₂CH₃): This alkyl group is a weakly activating group that donates electron density primarily through an inductive effect. youtube.com It also directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate lone pair electrons, which directs substitution to the ortho and para positions. nih.gov

The regioselectivity of electrophilic substitution on Phenol, 4-chloro-2-(1-methylpropyl)- is a result of the synergistic and antagonistic effects of these three groups. The powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence. The sec-butyl group further reinforces this directing effect. The deactivating nature of the chlorine atom is largely overcome by the strong activation of the hydroxyl group.

Considering the positions of the existing substituents, the available positions for electrophilic attack are at C3, C5, and C6. The hydroxyl group at C1 strongly directs to its ortho (C2 and C6) and para (C4) positions. The sec-butyl group at C2 directs to its ortho (C1 and C3) and para (C5) positions. The chloro group at C4 directs to its ortho (C3 and C5) and para (C1) positions.

Based on the combined directing effects, the most activated and sterically accessible position for an incoming electrophile is C6 . The position is ortho to the strongly activating hydroxyl group and is not significantly hindered. Position C5 is also activated (para to the sec-butyl group and ortho to the chloro group), but to a lesser extent than C6. Position C3 is ortho to both the sec-butyl and chloro groups, which could lead to some steric hindrance. Therefore, electrophilic substitution on Phenol, 4-chloro-2-(1-methylpropyl)- is expected to occur predominantly at the C6 position.

Mechanistic Pathways of Substitution

The mechanism of electrophilic aromatic substitution on Phenol, 4-chloro-2-(1-methylpropyl)- follows the general, well-established two-step pathway for this class of reactions.

Formation of the Sigma Complex (Arenium Ion): In the initial, rate-determining step, the electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For substitution at the C6 position, the positive charge in the arenium ion can be delocalized onto the carbon atom bearing the strongly electron-donating hydroxyl group, providing significant resonance stabilization.

Deprotonation to Restore Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromaticity of the ring and yields the final substituted product.

Derivatization Chemistry for Analytical and Synthetic Purposes

The hydroxyl group of Phenol, 4-chloro-2-(1-methylpropyl)- is a key functional handle for derivatization, which is often necessary to enhance its volatility and thermal stability for analytical techniques like gas chromatography-mass spectrometry (GC-MS) or to prepare it for further synthetic transformations.

Formation of Volatile Derivatives (e.g., Silylation, Methylation, Esterification)

To improve the chromatographic behavior of Phenol, 4-chloro-2-(1-methylpropyl)-, its polar hydroxyl group can be converted into a less polar ether or ester.

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. registech.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) are frequently used. nih.govresearchgate.net The resulting trimethylsilyl ether is significantly more volatile and thermally stable, leading to improved peak shape and sensitivity in GC analysis. acs.org For sterically hindered phenols, more reactive silylating agents or the addition of a catalyst like TMCS may be necessary. registech.com

Methylation: The hydroxyl group can be converted to a methoxy (B1213986) group using a methylating agent. While not as common as silylation for GC analysis, methylation can be useful for certain applications.

Esterification: The phenol can be acylated to form an ester. This can be achieved using an acid chloride or anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid and a strong acid catalyst. google.comresearchgate.net Carbodiimide-mediated couplings can also be employed for the esterification of phenols. rsc.org The choice of acylating agent can be tailored to introduce specific properties to the derivative.

| Derivatization Method | Reagent(s) | Product Type | Purpose |

| Silylation | BSTFA, TMCS/HMDS | Silyl Ether | Increase volatility and thermal stability for GC-MS |

| Methylation | Methylating agents | Methyl Ether | Increase volatility |

| Esterification | Acid chlorides, Anhydrides | Ester | Increase volatility and introduce specific functionalities |

Functionalization for Further Chemical Transformations

The hydroxyl group and the chloro-substituted aromatic ring of Phenol, 4-chloro-2-(1-methylpropyl)- provide opportunities for further synthetic modifications.

The phenolic hydroxyl group can be converted into a triflate (-OTf) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.gov This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position, enabling the synthesis of a wide range of more complex molecules.

The chlorine atom on the aromatic ring can also participate in cross-coupling reactions, although it is generally less reactive than a bromine or iodine substituent. nih.gov This provides another site for the introduction of new functional groups.

Acid-Base Chemistry and Dissociation Equilibria

As a phenol, Phenol, 4-chloro-2-(1-methylpropyl)- is a weak acid. The acidity of the hydroxyl proton is influenced by the electronic effects of the other substituents on the aromatic ring. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of this acidity. zirchrom.com

The presence of the electron-withdrawing chlorine atom is expected to increase the acidity of the phenol compared to unsubstituted phenol (pKa ≈ 9.99). libretexts.org Electron-withdrawing groups stabilize the corresponding phenoxide anion through an inductive effect, thereby facilitating the dissociation of the proton. Conversely, the electron-donating sec-butyl group is expected to slightly decrease the acidity.

| Compound | Substituents | Expected pKa Range | Effect of Substituents on Acidity |

| Phenol | -H | ~9.99 | Reference |

| 4-Chlorophenol (B41353) | 4-Cl | ~9.41 | Increased acidity due to electron-withdrawing Cl |

| Phenol, 4-chloro-2-(1-methylpropyl)- | 4-Cl, 2-sec-butyl | 9.5 - 10.0 | Acidity increased by Cl, decreased by sec-butyl |

This acidic nature allows Phenol, 4-chloro-2-(1-methylpropyl)- to react with strong bases to form a phenoxide salt. The phenoxide is a more potent nucleophile than the parent phenol and can be used in various nucleophilic substitution reactions.

pKa Determination and Influencing Factors through Computational Methods

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. For Phenol, 4-chloro-2-(1-methylpropyl)-, computational chemistry provides powerful tools for the in silico prediction of its pKa value. nih.govresearchgate.net These methods are particularly valuable when experimental data is unavailable. researchgate.net The direct approach, which calculates the Gibbs free energy of the acid-base equilibrium in a solution, is a common and effective method that avoids the complexities of gas-phase calculations. nih.gov

Various computational strategies and models have been evaluated to predict the pKa values of substituted phenols. acs.org Density Functional Theory (DFT) calculations are frequently employed for this purpose. nih.govnih.gov The choice of functional, basis set, and solvation model significantly influences the accuracy of the predicted pKa values. researchgate.netneliti.com For instance, functionals like CAM-B3LYP and B3LYP, combined with basis sets such as 6-311G+dp, have demonstrated reliability in these calculations. nih.govresearchgate.net

The inclusion of explicit water molecules in the computational model, in conjunction with a continuum solvation model like the Solvation Model based on Density (SMD), has been shown to significantly improve the accuracy of pKa predictions for phenolic compounds. nih.govresearchgate.netnih.gov DFT calculations performed with two explicit water molecules using the CAM-B3LYP functional, the 6-311G+dp basis set, and the SMD solvation model have yielded highly accurate pKa values for a range of substituted phenols, with a mean absolute error as low as 0.3 pKa units. nih.govresearchgate.netnih.gov

Influencing Factors on the pKa of Phenol, 4-chloro-2-(1-methylpropyl)-

The acidity of Phenol, 4-chloro-2-(1-methylpropyl)- is primarily influenced by the electronic and steric effects of its substituents: the 4-chloro group and the 2-(1-methylpropyl) group.

Electronic Effects:

4-Chloro Group: The chlorine atom at the para position acts as an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). vanderbilt.edu However, for halogens, the inductive effect is generally stronger than the resonance effect. vanderbilt.edu By withdrawing electron density from the aromatic ring, the chloro group helps to stabilize the phenoxide anion formed upon deprotonation. vanderbilt.edupharmaguideline.com This stabilization of the conjugate base leads to an increase in the acidity of the phenol, resulting in a lower pKa value compared to unsubstituted phenol. vanderbilt.edupharmaguideline.com The delocalization of the negative charge in the phenoxide ion is enhanced by electron-withdrawing substituents. libretexts.org

2-(1-methylpropyl) Group: The 1-methylpropyl (sec-butyl) group at the ortho position is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). pharmaguideline.com Electron-donating groups tend to destabilize the phenoxide anion by increasing the electron density on the ring, which in turn repels the negative charge on the oxygen atom. libretexts.org This destabilization of the conjugate base makes the phenol less acidic, leading to a higher pKa value. pharmaguideline.com

Steric Effects:

The 1-methylpropyl group at the ortho position can also exert a steric effect. This bulky group can influence the solvation of the phenoxide ion. Effective solvation plays a role in stabilizing the anion. If the bulky ortho substituent hinders the approach of solvent molecules to the negatively charged oxygen, it could lead to a decrease in the stability of the phenoxide ion and, consequently, a higher pKa.

Predicted pKa Values and Contributing Factors

Table 1: Comparison of Computational Methods for pKa Prediction of Phenols

| Computational Method | Key Features | Reported Accuracy (Mean Absolute Error) |

|---|---|---|

| 2H₂O/CAM-B3LYP/SMD | Includes two explicit water molecules, uses CAM-B3LYP functional and SMD solvation model. | ~0.3 pKa units nih.govresearchgate.netnih.gov |

| B3LYP/6-31+G* with PCM | A common DFT method with a Polarizable Continuum Model for solvation. | Good agreement with experimental values, improved with a small correction factor. researchgate.net |

| CBS-QB3 with CPCM | A high-accuracy composite method for gas-phase energies combined with a continuum solvation model. | Standard deviations and root-mean-square errors of less than 0.4 pKa units. scispace.comacs.org |

Table 2: Influence of Substituents on the pKa of Phenol

| Compound | Substituent(s) | Expected Electronic Effect(s) | Expected Impact on pKa (relative to Phenol) |

|---|---|---|---|

| Phenol | -H | Reference | Baseline (pKa ≈ 10) pharmaguideline.com |

| 4-Chlorophenol | 4-Chloro | Inductive withdrawal (-I) > Resonance donation (+R) | Decrease vanderbilt.edu |

| 2-sec-Butylphenol (B1202637) | 2-(1-methylpropyl) | Inductive donation (+I), potential steric hindrance | Increase |

| Phenol, 4-chloro-2-(1-methylpropyl)- | 4-Chloro, 2-(1-methylpropyl) | Competing effects: -I from Chloro and +I from 1-methylpropyl | The final pKa will be a balance of these opposing effects. |

Advanced Analytical Methodologies for Detection and Quantification of Phenol, 4 Chloro 2 1 Methylpropyl

Gas Chromatography (GC)-Based Techniques

Gas chromatography is a cornerstone in the analysis of semi-volatile organic compounds like Phenol (B47542), 4-chloro-2-(1-methylpropyl)-. Its high separation efficiency makes it an ideal choice for complex sample matrices. researchgate.net However, due to the polar nature of the phenolic hydroxyl group, derivatization is often a necessary step to improve chromatographic performance and sensitivity. researchgate.netresearchgate.net

GC with Selective Detectors (e.g., Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Flame Ionization (FID), Flame Photometric (FPD) Detectors)

The choice of detector in gas chromatography is critical for achieving the desired selectivity and sensitivity for the target analyte. For halogenated compounds such as Phenol, 4-chloro-2-(1-methylpropyl)-, the Electron Capture Detector (ECD) is highly sensitive due to the presence of the chlorine atom. drawellanalytical.comiltusa.com ECDs are particularly adept at detecting molecules with electronegative functional groups. chromatographytoday.com

The Flame Ionization Detector (FID) is a more universal detector for organic compounds and can be used for the analysis of underivatized phenols. epa.gov While robust, its sensitivity for halogenated phenols may be lower compared to an ECD. researchgate.net The Nitrogen-Phosphorus Detector (NPD) offers high selectivity for compounds containing nitrogen or phosphorus. iltusa.comkovalent.se Although not directly applicable to Phenol, 4-chloro-2-(1-methylpropyl)-, it is a valuable tool in the broader context of analyzing complex samples where nitrogen- or phosphorus-containing interferents may be present. Similarly, the Flame Photometric Detector (FPD) is highly selective for sulfur and phosphorus compounds. drawellanalytical.comchromatographytoday.com

A common approach for analyzing chlorophenols by GC involves a derivatization step, such as acetylation with acetic anhydride (B1165640), followed by extraction with a non-polar solvent like hexane. jcsp.org.pk This process converts the polar phenol into a less polar ester, which is more amenable to GC analysis.

Table 1: Overview of GC Detectors for Chlorophenol Analysis

| Detector | Principle of Operation | Selectivity | Application for Phenol, 4-chloro-2-(1-methylpropyl)- |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative compounds. | High for halogenated compounds. drawellanalytical.comiltusa.com | Highly suitable due to the chlorine atom, offering excellent sensitivity. |

| Flame Ionization Detector (FID) | Measures the production of ions when organic compounds are burned in a hydrogen flame. chromatographytoday.com | General for organic compounds. | Applicable, especially for underivatized analysis, but may have lower sensitivity than ECD. epa.gov |

| Nitrogen-Phosphorus Detector (NPD) | Measures the change in current from a heated alkali metal bead in the presence of nitrogen or phosphorus compounds. iltusa.comchromatographytoday.com | High for nitrogen and phosphorus compounds. | Not directly selective for this compound, but useful for eliminating interferences. |

| Flame Photometric Detector (FPD) | Measures light emitted from sulfur or phosphorus compounds when burned in a hydrogen-rich flame. drawellanalytical.comchromatographytoday.com | High for sulfur and phosphorus compounds. | Not directly applicable, but useful in comprehensive sample analysis. |

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Deconvolution Technology

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the unambiguous identification and quantification of Phenol, 4-chloro-2-(1-methylpropyl)- at trace levels. researchgate.netingentaconnect.com The mass spectrometer provides detailed structural information, which is invaluable for confirming the presence of the analyte in complex matrices. nih.gov

For trace analysis, derivatization is often employed to enhance volatility and improve peak shape. researchgate.net Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netchromatographyonline.com This reduces the polarity of the molecule, leading to better chromatographic performance. chromatographyonline.com Another derivatization method involves acetylation to form acetyl derivatives, which can then be extracted and analyzed. jcsp.org.pknih.gov

GC-MS can be operated in different modes to enhance sensitivity and selectivity. Selected Ion Monitoring (SIM) mode, for instance, involves monitoring only a few characteristic ions of the target analyte, which significantly improves the signal-to-noise ratio and lowers detection limits. oiv.int For even greater selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov This technique involves the fragmentation of a specific parent ion and the subsequent monitoring of a characteristic product ion, which provides a high degree of certainty in identification. nih.gov

Deconvolution technology is a computational tool used in GC-MS to resolve co-eluting peaks in a chromatogram. This is particularly useful when analyzing complex environmental samples where multiple compounds may have similar retention times. By mathematically separating the mass spectra of overlapping peaks, deconvolution allows for more accurate identification and quantification of the target analyte.

Liquid Chromatography (LC)-Based Techniques

Liquid chromatography offers a viable alternative to GC for the analysis of polar and thermally labile compounds like Phenol, 4-chloro-2-(1-methylpropyl)-. A key advantage of LC methods is that derivatization is not always necessary, which can simplify the analytical workflow. shimadzu.comlcms.cz

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with a spectrophotometric detector, such as a UV-Vis or Diode Array Detector (DAD), is a common method for the analysis of chlorophenols. asianpubs.orgepa.gov Phenolic compounds naturally absorb UV light, allowing for their detection without derivatization. epa.gov The analysis is typically performed using a reversed-phase column, where a polar mobile phase is used to elute the analytes. jcsp.org.pk

To enhance the sensitivity and selectivity of HPLC with spectrophotometric detection, pre-column derivatization can be employed. scirp.org This involves reacting the phenol with a labeling reagent that introduces a chromophore with strong UV absorbance at a specific wavelength. scirp.org For example, 4-nitrobenzoyl chloride can be used as a UV-labeling reagent for the simultaneous determination of phenol and its derivatives. scirp.org

The choice of mobile phase and its pH is critical for achieving good separation of phenolic compounds in reversed-phase HPLC. jcsp.org.pkasianpubs.org The pH can affect the ionization state of the phenolic hydroxyl group, which in turn influences its retention on the column. jcsp.org.pk

Table 2: HPLC-UV Method Parameters for Phenolic Compounds

| Parameter | Typical Conditions | Reference |

| Column | C18 reversed-phase | asianpubs.org |

| Mobile Phase | Acetonitrile/water gradient | jcsp.org.pkacademicjournals.org |

| Detection Wavelength | 280 nm | scirp.org |

| Derivatization Reagent (optional) | 4-nitrobenzoyl chloride | scirp.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of Phenol, 4-chloro-2-(1-methylpropyl)-. ulisboa.ptmdpi.com This technique is particularly advantageous for analyzing complex matrices and for detecting the analyte at very low concentrations. ulisboa.pt

LC-MS/MS combines the separation power of HPLC with the definitive identification capabilities of tandem mass spectrometry. researchgate.net Electrospray ionization (ESI) is a commonly used ionization source for LC-MS analysis of polar compounds like phenols. ulisboa.pt The analysis is typically performed in negative ion mode, where the phenolic proton is abstracted to form the [M-H]⁻ ion. unl.pt

In LC-MS/MS, the precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. ulisboa.pt This multiple reaction monitoring (MRM) mode provides excellent selectivity and significantly reduces background noise, leading to very low detection limits. researchgate.net

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step in the analytical workflow for the determination of Phenol, 4-chloro-2-(1-methylpropyl)-, especially when dealing with trace levels in complex matrices. researchgate.net The primary goals of sample preparation are to isolate the analyte from interfering components, pre-concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. researchgate.net

Several techniques are commonly employed for the extraction and enrichment of chlorophenols from various samples:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of chlorophenols from aqueous samples. academicjournals.orgthermofisher.comchromatographyonline.com It involves passing the sample through a cartridge packed with a solid sorbent that retains the analyte. thermofisher.com The analyte is then eluted with a small volume of an organic solvent. Various sorbent materials, such as C18 or polymeric phases, can be used depending on the specific application. academicjournals.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes from a sample. chromatographyonline.comacs.org The fiber can be exposed directly to the sample or to the headspace above the sample. oiv.int After extraction, the fiber is transferred to the injection port of a GC for thermal desorption and analysis. acs.org

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting organic compounds from aqueous samples using a water-immiscible organic solvent. researchgate.net While effective, it can be time-consuming and requires large volumes of organic solvents. researchgate.net

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to enhance the extraction of analytes from solid samples, such as soil and sludge, into a solvent. researchgate.net

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Table 3: Common Sample Preparation Techniques for Chlorophenols

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. | High enrichment factors, reduced solvent consumption. academicjournals.org | Can be affected by matrix interferences. |

| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber. | Solvent-free, simple, and rapid. chromatographyonline.com | Fiber lifetime can be limited. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple and well-established. | Time-consuming, uses large volumes of organic solvents. researchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic energy to facilitate extraction from solid matrices. | Faster than traditional methods like Soxhlet. | May require further cleanup steps. |

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for the sample preparation of chlorophenols from aqueous matrices. thermofisher.comnih.gov It offers several advantages over traditional liquid-liquid extraction, including higher enrichment factors, lower consumption of organic solvents, and the potential for automation. tesisenred.netnih.gov The methodology is based on the partitioning of analytes between a solid sorbent and the liquid sample.

The selection of the sorbent material is a critical parameter in developing an effective SPE method. For chlorophenols, polymeric sorbents such as polystyrene-divinylbenzene have proven effective, yielding high recovery rates. research-nexus.netresearchgate.net The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest with a small volume of an appropriate solvent. thermofisher.com

Several factors must be optimized to ensure efficient extraction, including the pH of the water sample, the volume of the elution solvent, the sample loading volume, and the amount of sorbent. research-nexus.netresearchgate.net Acidification of the sample to a pH of around 2 is common to ensure that the chlorophenols are in their non-ionized form, which enhances their retention on non-polar sorbents. researchgate.netthermofisher.com The elution is typically performed with a polar organic solvent like methanol (B129727) or dichloromethane. tesisenred.netthermofisher.com Automated SPE systems can improve reproducibility and sample throughput significantly. thermofisher.com

| Sorbent Material | Sample Matrix | Sample Volume | Elution Solvent | Recovery Rate (%) | Applicable Analytes |

|---|---|---|---|---|---|

| Polystyrene-divinylbenzene | Tap, mineral, ground, and surface water | 500 mL | Not Specified | 70-106 | Chlorophenols |

| Modified polymeric resin | Drinking and surface water | 25 mL | Methanol/Water | >70 | Phenolic compounds |

| Acquity BEH C18 | Ultrapure water | Not Specified | Acetonitrile/water/formic acid | >98 | 2-chlorophenol, 2,4-dichlorophenol |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional and well-established technique used for the separation and preconcentration of phenolic compounds from aqueous samples. phenomenex.comnih.gov The principle of LLE is based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com The choice of an appropriate organic solvent is crucial for achieving high extraction efficiency.

For the extraction of chlorophenols, solvents such as diethyl ether and toluene (B28343) have been utilized. researchgate.netbohrium.com The efficiency of the extraction process is significantly influenced by the pH of the aqueous sample. Adjusting the pH affects the ionization state of the phenolic compounds, thereby altering their partitioning behavior between the two liquid phases. nih.gov

Despite its effectiveness, traditional LLE can be time-consuming and often requires large volumes of potentially hazardous organic solvents. arabjchem.orgresearchgate.net These drawbacks have led to the development of miniaturized and more environmentally friendly extraction techniques. nih.gov

| Extraction Solvent | Sample Matrix | Key Parameters | Extraction Efficiency (%) | Applicable Analytes |

|---|---|---|---|---|

| Toluene | Pharmaceutical wastewater | pH 7, 20% toluene concentration | 68 | Phenol |

| Diethyl ether | Spent sulphite liquor | pH 3.6, sample-to-solvent ratio 1:3 | Effective extraction | Phenolic compounds |

| Cineole | Aqueous solutions | Temperature dependent | High | Phenol, p-cresol |

Microextraction Approaches (e.g., Liquid-Liquid Microextraction)

In recent years, various microextraction techniques have emerged as powerful alternatives to conventional extraction methods for the analysis of chlorophenols. nih.govresearchgate.net These methods are characterized by their simplicity, low cost, high enrichment factors, and minimal use of organic solvents.

Dispersive liquid-liquid microextraction (DLLME) is one such technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.govtandfonline.com This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, facilitating rapid mass transfer of the analytes into the organic phase. Subsequent centrifugation separates the phases, and the enriched analyte in the sedimented phase is collected for analysis. researchgate.net

Another prominent technique is hollow fiber liquid-phase microextraction (HF-LPME). In this method, a small volume of an organic solvent is immobilized within the pores of a porous hollow fiber. scirp.orgnih.gov The analytes are extracted from the sample (donor phase) into the organic solvent and then back-extracted into an acceptor phase located inside the lumen of the fiber. This three-phase system provides high enrichment factors and excellent sample cleanup. scirp.org

| Microextraction Technique | Extraction Solvent | Key Findings | Detection Limit | Applicable Analytes |

|---|---|---|---|---|

| Dispersive Liquid-Liquid Microextraction (DLLME) | Not specified | Enrichment factors of 15-193 were obtained. | 0.31-0.75 µg/L | Chlorophenols |

| Hollow Fiber Liquid Phase Microextraction (HF-LPME) | Ionic Liquid ([C8MIM][PF6]) | Recoveries ranged from 70.0-95.7%. | 0.5-1.0 µg/L | Chlorophenols |

| Immersed Solvent Microextraction (SME) | Butyl acetate | Good linearity (r2 > 0.98) was achieved. | 5-22 ng/L | Phenol and Chlorophenols |

Electrochemical and Other Sensor-Based Detection Platforms

Electrochemical sensors have gained significant attention for the rapid and sensitive detection of chlorophenols due to their potential for on-site and real-time monitoring. rsc.orgrsc.org These sensors operate by converting the chemical interaction between the analyte and the electrode surface into a measurable electrical signal. rsc.org The performance of an electrochemical sensor is largely dependent on the material used for the working electrode.

Various nanomaterials have been employed to modify electrode surfaces to enhance their catalytic activity and sensitivity towards the oxidation of chlorophenols. These include metal-organic frameworks (MOFs), metal oxides, and carbon-based nanomaterials like MXenes. up.ac.zaacs.orgrsc.org For instance, a sensor based on a glassy carbon electrode modified with CuO nanostructures demonstrated high sensitivity for the detection of 2,4,6-trichlorophenol. acs.org Similarly, a sensor utilizing Ti3C2Tx MXene was developed for the simultaneous detection of 4-chlorophenol (B41353) and 4-nitrophenol. rsc.org

These sensor platforms offer advantages such as rapid response times, high sensitivity, and portability. The development of novel electrode materials continues to be an active area of research, aiming to improve selectivity and lower the limits of detection for various environmental pollutants, including chlorophenols. rsc.orgx-mol.net

| Sensor Platform (Modified Electrode) | Detection Principle | Linear Range (µM) | Detection Limit (µM) | Target Analytes |

|---|---|---|---|---|

| CeNiCu-LDH@CC | Electrochemical Oxidation | 1 - 100 | 0.197, 0.286 | 2,4-Dichlorophenol, 3-Chlorophenol |

| FePc@ZIF-8/GCE | Electrocatalytic Oxidation | Not specified | 0.05 - 2.8 mM | 4-Chlorophenol |

| CuO/Nafion/GCE | Electrochemical Oxidation | 1 - 120 | 0.046 | 2,4,6-Trichlorophenol |

| Ti3C2Tx MXene | Electrochemical Oxidation | 0.1 - 20.0 (4-CP), 0.5 - 25.0 (4-NP) | 0.062 (4-CP), 0.11 (4-NP) | 4-Chlorophenol, 4-Nitrophenol |

Computational Chemistry and Theoretical Studies on Phenol, 4 Chloro 2 1 Methylpropyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like Phenol (B47542), 4-chloro-2-(1-methylpropyl)-, these calculations would reveal key structural parameters and insights into its electronic nature.

Detailed Research Findings: Based on DFT studies of other substituted phenols, the geometry of Phenol, 4-chloro-2-(1-methylpropyl)- would be optimized to find the lowest energy conformation. This process involves adjusting bond lengths, bond angles, and dihedral angles. Studies on the complete series of chlorophenols have shown that factors like intramolecular hydrogen bonding and the inductive effects of chlorine substituents significantly influence the molecule's stability and structure. nih.gov

For Phenol, 4-chloro-2-(1-methylpropyl)-, the bulky sec-butyl group at the ortho position and the chlorine atom at the para position would dictate the final geometry. The sec-butyl group's rotation would be a key factor in determining the lowest energy state. The chlorine atom, being electron-withdrawing, would influence the electronic distribution within the benzene (B151609) ring and affect the acidity of the phenolic hydroxyl group. nih.gov The optimization would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for such systems. chemrxiv.org

The electronic structure analysis would involve examining the distribution of electron density and the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for understanding chemical reactivity. The presence of the chlorine atom and the alkyl group would modulate the energy levels of these frontier orbitals.

Interactive Data Table: Predicted Structural Parameters

The following table presents hypothetical, yet plausible, optimized geometry parameters for Phenol, 4-chloro-2-(1-methylpropyl)-, derived from typical values found in DFT studies of similar chlorophenols and alkylphenols.

| Parameter | Atom 1 | Atom 2 | Predicted Value | Unit |

| Bond Length | C-O | 1.37 | Å | |

| Bond Length | O-H | 0.97 | Å | |

| Bond Length | C-Cl | 1.75 | Å | |

| Bond Angle | C-O-H | 109.5 | Degrees | |

| Dihedral Angle | C-C-O-H | ~0 or ~180 | Degrees |

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness, thereby predicting the reactivity of a molecule. acs.org These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω = μ² / 2η): A measure of the energy stabilization when the system acquires additional electronic charge.

For Phenol, 4-chloro-2-(1-methylpropyl)-, the electron-withdrawing chlorine atom would likely increase its electrophilicity, making the aromatic ring more susceptible to nucleophilic attack compared to phenol itself. The alkyl group, being electron-donating, would have an opposing effect. DFT calculations would precisely quantify these influences. Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atoms within the molecule most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net

Interactive Data Table: Predicted Conceptual DFT Descriptors

This table provides estimated values for the global reactivity descriptors of Phenol, 4-chloro-2-(1-methylpropyl)-, based on trends observed in related substituted phenols. All values are in electron volts (eV).

| Descriptor | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Ionization Potential | I | -EHOMO | 8.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Energy Gap | ΔE | I - A | 7.3 |

| Chemical Hardness | η | (I - A) / 2 | 3.65 |

| Electrophilicity Index | ω | μ² / 2η | 1.58 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. mdpi.com By calculating vibrational frequencies and nuclear magnetic shielding tensors, theoretical IR and NMR spectra can be generated.

Detailed Research Findings: IR Spectrum: The calculation of vibrational frequencies through DFT allows for the prediction of the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., O-H stretch, C-Cl stretch, aromatic C-H bend). Theoretical spectra for related molecules like 4-chloro-N-methylaniline have shown good agreement with experimental FT-IR data after applying a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors. researchgate.net For Phenol, 4-chloro-2-(1-methylpropyl)-, characteristic peaks such as the broad O-H stretch around 3300-3500 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a C-Cl stretch in the 1000-1100 cm⁻¹ region would be predicted.